N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine
CAS No.:
Cat. No.: VC17446082
Molecular Formula: C7H8F3N3
Molecular Weight: 191.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3N3 |
|---|---|
| Molecular Weight | 191.15 g/mol |
| IUPAC Name | N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3 |
| Standard InChI Key | IEHCTPFJRLESIX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NN=C(C=C1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at the 3- and 6-positions. The 3-position hosts a dimethylamino group (), while the 6-position is occupied by a trifluoromethyl () group. This arrangement creates a polarized electronic environment, with the electron-withdrawing group reducing electron density in the ring and the dimethylamino group contributing moderate electron donation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.15 g/mol |
| IUPAC Name | -Dimethyl-6-(trifluoromethyl)pyridazin-3-amine |
| SMILES | CN(C)C1=NN=C(C=C1)C(F)(F)F |
| InChI Key | IEHCTPFJRLESIX-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. Computational analyses predict a planar pyridazine ring with slight distortion due to steric interactions between the and dimethylamino groups. Density functional theory (DFT) calculations suggest that the group significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing electrophilic reactivity .
Synthesis and Manufacturing
Synthetic Routes
A common synthesis involves the reaction of 6-chloropyridazine with dimethylamine under basic conditions. This nucleophilic aromatic substitution proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding the target compound in moderate to high purity. Alternative methods utilize palladium-catalyzed cross-coupling reactions to introduce the group, though these are less frequently employed due to cost and complexity .
Optimization Challenges
Key challenges include controlling regioselectivity during substitution and minimizing byproducts such as di- or tri-aminated derivatives. Recent advances in microwave-assisted synthesis have improved reaction efficiency, reducing processing times from hours to minutes while maintaining yields above 70%.
Chemical Reactivity and Mechanistic Behavior
Electrophilic Substitution
The electron-deficient pyridazine ring facilitates electrophilic attacks at the 4- and 5-positions. For example, nitration with fuming nitric acid yields nitro derivatives, while sulfonation produces sulfonic acids. The group directs incoming electrophiles to the para position relative to itself, a phenomenon confirmed through kinetic studies .
Nucleophilic Reactions
| Application | Mechanism | Efficacy |
|---|---|---|
| Antibacterial | PPTase inhibition | IC = 0.8 µM (Sfp enzyme) |
| Herbicidal | Chlorophyll biosynthesis disruption | 100% inhibition at 1 µg/mL |
| Antifungal | Cell wall synthesis interference | Under investigation |
Industrial and Research Applications
Agrochemical Development
The compound’s herbicidal efficacy has driven its incorporation into next-generation agrochemicals. Field trials at 75 g/ha showed effective control of Amaranthus retroflexus and Chenopodium album, with residual activity lasting up to 30 days post-application .
Pharmaceutical Intermediates
Its trifluoromethyl group enhances metabolic stability, making it a valuable intermediate in drug discovery. Current research explores its use in protease inhibitors and kinase-targeted therapies, particularly in oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume